molecular formula C16H22N2O5 B4550110 N-[(4-butoxyphenyl)acetyl]glycylglycine

N-[(4-butoxyphenyl)acetyl]glycylglycine

Cat. No.: B4550110
M. Wt: 322.36 g/mol
InChI Key: PXJOOWKMXYKONS-UHFFFAOYSA-N
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Description

N-[(4-butoxyphenyl)acetyl]glycylglycine is a useful research compound. Its molecular formula is C16H22N2O5 and its molecular weight is 322.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.15287181 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Glutathione Metabolism and Health Implications

Glutathione, a tripeptide consisting of glutamate, cysteine, and glycine, plays a pivotal role in antioxidant defense, nutrient metabolism, and regulation of cellular events. Its biosynthesis and modulation are crucial for maintaining cellular redox balance and protecting against oxidative stress-related diseases. This research underscores the importance of peptides in health and disease management, suggesting potential research applications of N-[(4-butoxyphenyl)acetyl]glycylglycine in studying similar pathways (Wu et al., 2004).

Peptide Radiolytic Oxidation

Research on the radiolytic oxidation of peptide derivatives, including N-acetylglycine and glycylglycine, provides insights into the stability and degradation pathways of peptides under gamma radiation. This information is valuable for understanding the stability of compounds like this compound under similar conditions (Makada & Garrison, 1972).

Interactions with Surfactants

Studies on the interactions of glycyl dipeptides with surfactants shed light on the behavior of peptides in various chemical environments. Such research helps in understanding the solubility, stability, and reaction kinetics of peptide-based compounds in the presence of surfactants, potentially guiding the formulation of peptide-based drugs or biomaterials (Yan et al., 2010).

Genotoxic Activity of Compounds

Investigating the genotoxic potential of chemicals like glyphosate provides a framework for assessing the safety and environmental impact of related compounds. Such studies are essential for evaluating the potential health risks associated with exposure to peptides and their derivatives (Bolognesi et al., 1997).

Glycine in Chemical Evolution

Exploring the dimerization rate of glycine under various environmental conditions offers insights into the chemical evolution of life. This research highlights the potential of simple amino acids and their derivatives in prebiotic chemistry and the origin of life, which could extend to compounds like this compound (Sakata et al., 2010).

Properties

IUPAC Name

2-[[2-[[2-(4-butoxyphenyl)acetyl]amino]acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-2-3-8-23-13-6-4-12(5-7-13)9-14(19)17-10-15(20)18-11-16(21)22/h4-7H,2-3,8-11H2,1H3,(H,17,19)(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJOOWKMXYKONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CC(=O)NCC(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.